1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one
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Overview
Description
1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one typically involves the reaction of a piperidine derivative with a cyclopropyl-containing reagent. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported in the literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to achieve consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: This compound shares a similar piperidine structure but has different functional groups, leading to distinct biological activities.
1-[(3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinyl]-2-propen-1-one: Another compound with a piperidine ring, but with additional aromatic groups that confer unique properties.
Uniqueness
1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one is unique due to its combination of a piperidine ring and a cyclopropyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-cyclopropylethanone |
InChI |
InChI=1S/C10H18N2O/c11-9-2-1-5-12(7-9)10(13)6-8-3-4-8/h8-9H,1-7,11H2/t9-/m1/s1 |
InChI Key |
VNHNKJIZKRQULJ-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)CC2CC2)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)N |
Origin of Product |
United States |
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